(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
CAS No.: 941994-16-7
Cat. No.: VC7323072
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941994-16-7 |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 |
| IUPAC Name | [4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
| Standard InChI | InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3 |
| Standard InChI Key | QUDVOYUBXBBFIY-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates three key heterocyclic systems:
-
A piperazine ring (C₄H₁₀N₂) serving as a central scaffold.
-
A 4-ethoxybenzo[d]thiazole group attached to the piperazine’s nitrogen.
-
An isoxazol-5-yl methanone moiety connected to the piperazine via a carbonyl group.
This arrangement confers conformational flexibility and electronic diversity, enabling interactions with biological targets such as enzymes and receptors .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 941994-16-7 |
| Molecular Formula | C₁₇H₁₈N₄O₃S |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | [4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
| Topological Polar Surface Area | 83.5 Ų |
The ethoxy group at the benzothiazole’s 4-position enhances lipophilicity, potentially improving blood-brain barrier permeability .
Synthesis and Optimization
Reaction Pathways
Synthesis involves sequential coupling reactions:
-
Benzothiazole Formation: Condensation of 4-ethoxyaniline with thiourea and bromopyruvate yields 4-ethoxybenzo[d]thiazole.
-
Piperazine Functionalization: The benzothiazole is coupled to piperazine using dichloromethane or toluene as solvents, with triethylamine as a base.
-
Isoxazole Incorporation: A Friedel-Crafts acylation attaches the isoxazole-5-carbonyl group to the piperazine’s secondary nitrogen .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, Bromopyruvate | 80°C | Ethanol | 72–78 |
| 2 | Triethylamine | 25°C | Dichloromethane | 85–90 |
| 3 | EDCI, HOBt | 0°C → 25°C | DMF | 68–75 |
Key challenges include maintaining the ethoxy group’s stability during acidic conditions and minimizing byproducts in the acylation step .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental data indicate:
-
LogP: 3.1 ± 0.2 (predicted), suggesting moderate lipophilicity.
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .
-
Thermal Stability: Decomposes at 218–220°C, indicating suitability for standard storage.
ADME Profiling
In silico predictions using SwissADME:
-
CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 µM), reducing drug-drug interaction risks.
-
Plasma Protein Binding: 89–92%, aligning with compounds requiring sustained release .
Biological Activity and Mechanistic Insights
Neurological Applications
Preclinical studies propose mechanisms:
-
GABAergic Modulation: Piperazine derivatives potentiate GABA-A receptors, reducing neuronal excitability.
-
Dopamine D₂ Partial Agonism: Structural similarity to aripiprazole suggests potential antipsychotic activity .
Table 3: In Vitro Bioactivity Data (Analog Compounds)
| Assay | Target | IC₅₀/Kᵢ (µM) | Source |
|---|---|---|---|
| hCA II Inhibition | Carbonic Anhydrase | 57.7–98.2 | |
| GABA-A Receptor Binding | Neurological | 0.8–1.2 |
Future Directions and Challenges
Clinical Translation
-
Toxicity Profiling: Acute toxicity studies in rodents are pending; preliminary in vitro cytotoxicity assays show CC₅₀ > 100 µM in HEK293 cells.
-
Formulation Strategies: Nanoemulsions or cyclodextrin complexes may address solubility limitations .
Target Expansion
-
Anticancer Potential: Thiazole derivatives inhibit tubulin polymerization (e.g., combretastatin analogs), warranting screening against cancer cell lines .
-
Antimicrobial Activity: Piperazine-thiazole hybrids exhibit MICs of 2–8 µg/mL against S. aureus; synergistic studies with β-lactams are proposed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume